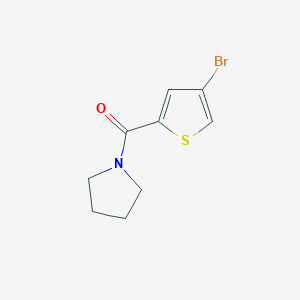

(4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone

Description

Significance of Brominated Thiophene (B33073) Heterocycles as Strategic Building Blocks in Organic Chemistry

Brominated thiophene heterocycles are pivotal intermediates in organic synthesis, primarily due to the versatility of the carbon-bromine bond. The bromine atom acts as a highly effective functional handle, enabling a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. pitt.edunih.gov This capability allows for the straightforward introduction of various aryl, heteroaryl, or alkyl groups, facilitating the construction of complex molecular architectures from simple, readily available precursors. researchgate.net

The strategic placement of a bromine atom on the thiophene ring allows chemists to precisely control the regiochemistry of subsequent reactions, making these compounds indispensable building blocks. For instance, brominated thiophenes are used in the synthesis of arylated anthraquinones and other extended π-systems. nih.gov Their utility is central to the development of novel organic materials with specific electronic properties and to the synthesis of pharmacologically active compounds where the thiophene core is a key structural element. nih.govpitt.edu

The Pyrrolidine (B122466) Amide Moiety: Structural Characteristics and Synthetic Relevance

The pyrrolidine ring is a five-membered, saturated nitrogen heterocycle that is a ubiquitous structural motif in a vast number of natural products, alkaloids, and synthetic drugs. nih.govwikipedia.org Its significance in medicinal chemistry is enhanced by several key characteristics. As a saturated, sp³-hybridized scaffold, the non-planar pyrrolidine ring provides access to three-dimensional chemical space, a highly desirable trait for designing molecules that can interact effectively with complex biological targets like enzymes and receptors. nih.gov This contrasts with flat, aromatic systems and allows for more precise spatial arrangement of functional groups.

Contextualization of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone within the Landscape of Advanced Chemical Synthesis

This compound, with CAS Number 827591-20-8, is a chemical compound that strategically combines the key features of both a brominated thiophene and a pyrrolidine amide. chemicalbook.comchemicalbook.com It is primarily regarded as a heterocyclic building block, a versatile intermediate designed for use in more complex synthetic endeavors. moldb.com

Its structure is inherently bifunctional for synthetic purposes:

The 4-bromothiophen-2-yl portion provides a reactive site (the C-Br bond) for carbon-carbon or carbon-heteroatom bond formation, allowing for molecular elaboration and diversification.

The pyrrolidin-1-yl-methanone group represents a stable, drug-like fragment that can be maintained throughout a synthetic sequence to become part of the final target's core structure, potentially serving as a pharmacophore.

Therefore, this compound is not typically an end-product but rather a starting point for creating libraries of novel compounds, particularly in the context of drug discovery. A synthetic chemist could utilize it by performing a Suzuki coupling at the bromine position to introduce a new aryl group, leading to a diverse set of derivatives that can then be screened for biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 827591-20-8 |

| Molecular Formula | C₉H₁₀BrNOS |

| Molecular Weight | 260.15 g/mol |

| Class | Heterocyclic Building Block |

Data sourced from available chemical databases. moldb.com

Historical Trajectories and Modern Developments in the Chemistry of Related Bromothiophene Derivatives

The chemistry of thiophene dates back to its discovery by Victor Meyer in the 1880s as a contaminant in coal tar-derived benzene (B151609). researchgate.net Early synthetic chemistry involving thiophenes focused on electrophilic substitution reactions, such as halogenation, nitration, and acylation, which resemble those of highly reactive benzene derivatives. researchgate.net Bromination was one of these fundamental early transformations.

The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century dramatically transformed the use of bromothiophene derivatives. researchgate.net These reactions provided a powerful and reliable method for forming C-C bonds with a level of selectivity and functional group tolerance previously unattainable. This shift marked the transition of bromothiophenes from simple heterocyclic compounds to indispensable, strategically activated building blocks for modular synthesis.

Modern developments continue to refine these processes, focusing on creating more efficient and "green" synthetic methods, such as microwave-assisted synthesis. nih.gov The focus has also expanded to include C-H activation, providing alternative routes to functionalize the thiophene ring. These advancements ensure that bromothiophene derivatives, including scaffolds like this compound, remain central to the construction of complex molecules for a wide range of scientific applications. pitt.edu

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiophene |

| Pyrrolidine |

Direct Acylation Strategies for Amide Bond Formation

The formation of the amide bond in this compound can be efficiently achieved through the direct coupling of a 4-bromothiophene-2-carboxylic acid derivative with pyrrolidine. This approach is a cornerstone of modern organic synthesis, offering high yields and operational simplicity.

Coupling of 4-Bromothiophene-2-carboxylic Acid Derivatives with Pyrrolidine

The fundamental reaction involves the condensation of 4-bromothiophene-2-carboxylic acid with pyrrolidine. To facilitate this transformation, the carboxylic acid must first be activated to form a more reactive intermediate that is susceptible to nucleophilic attack by the secondary amine, pyrrolidine. This activation is typically achieved in situ through the use of coupling agents.

Utilization of Carboxylic Acid Activating Agents (e.g., EDCI, HOBt, DCC)

A variety of coupling agents have been developed to promote amide bond formation. Among the most common and effective are carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and Dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). growingscience.comorgsyn.org

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine to form the amide. However, this intermediate is also prone to racemization and other side reactions. The addition of HOBt mitigates these issues by converting the O-acylisourea into an active ester, which is more stable and reacts cleanly with the amine to provide the desired amide in high yield and purity. luxembourg-bio.compeptide.com

A representative procedure for the coupling of 4-bromothiophene-2-carboxylic acid with pyrrolidine using EDCI and HOBt is as follows: To a solution of 4-bromothiophene-2-carboxylic acid in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), are added EDCI (typically 1.1-1.5 equivalents) and HOBt (1.0-1.2 equivalents). The mixture is stirred at room temperature for a short period to allow for the formation of the active ester. Subsequently, pyrrolidine (1.0-1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are added, and the reaction is stirred until completion, which is often monitored by thin-layer chromatography (TLC). reddit.comnih.gov

| Carboxylic Acid | Amine | Coupling Agent | Additive | Base (optional) | Solvent |

|---|---|---|---|---|---|

| 4-Bromothiophene-2-carboxylic acid | Pyrrolidine | EDCI | HOBt | DIPEA | DCM or DMF |

| 4-Bromothiophene-2-carboxylic acid | Pyrrolidine | DCC | HOBt | - | DCM |

Solvent and Temperature Optimization in Amide Synthesis

The choice of solvent and reaction temperature can significantly influence the efficiency of the amide coupling reaction. Aprotic polar solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly employed due to their ability to dissolve the reactants and facilitate the reaction. reddit.com DCM is often preferred for its ease of removal during workup.

Most amide coupling reactions using modern activating agents can be conveniently carried out at room temperature. reddit.com Cooling the reaction mixture, particularly during the addition of the coupling agent, can sometimes be beneficial in minimizing side reactions. peptide.com In cases where the reactants are particularly unreactive, gentle heating may be applied to drive the reaction to completion, although this is not typically necessary for the coupling of simple carboxylic acids and amines. Optimization of these parameters is often performed to maximize the yield and purity of the final product.

Bromination Strategies for Thiophene-2-yl(pyrrolidin-1-yl)methanone Precursors

An alternative synthetic approach to this compound involves the late-stage bromination of a precursor molecule, thiophene-2-yl(pyrrolidin-1-yl)methanone. This strategy relies on the principles of electrophilic aromatic substitution on the thiophene ring.

Regioselective Electrophilic Aromatic Bromination Techniques

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions. The position of substitution is directed by the electronic nature of the substituents already present on the ring. The (pyrrolidin-1-yl)methanone group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, it directs incoming electrophiles to the 4- and 5-positions. To achieve the desired 4-bromo isomer, careful control of the reaction conditions is necessary to favor substitution at this position over the generally more reactive 5-position.

Halogenation via N-Bromosuccinimide (NBS) or Bromine

Common brominating agents for aromatic compounds include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). researchgate.netorganic-chemistry.org NBS is often preferred as it is a solid, making it easier to handle than liquid bromine, and it can provide a low concentration of bromine in the reaction mixture, which can enhance regioselectivity. organic-chemistry.org

The reaction is typically carried out by treating thiophene-2-yl(pyrrolidin-1-yl)methanone with the brominating agent in a suitable solvent. The choice of solvent can influence the regioselectivity of the bromination. For example, solvents like chloroform, carbon tetrachloride, or acetic acid are commonly used. researchgate.net The reaction temperature is also a critical parameter; lower temperatures often lead to higher regioselectivity.

To favor the formation of the 4-bromo isomer, reaction conditions that promote kinetic control are often employed. This may involve using a less reactive brominating agent or conducting the reaction at a low temperature. The precise conditions would need to be empirically determined to maximize the yield of this compound.

| Substrate | Brominating Agent | Solvent | Temperature | Major Product |

|---|---|---|---|---|

| Thiophene-2-yl(pyrrolidin-1-yl)methanone | N-Bromosuccinimide (NBS) | Chloroform or Acetonitrile | 0 °C to room temperature | Mixture of 4-bromo and 5-bromo isomers |

| Thiophene-2-yl(pyrrolidin-1-yl)methanone | Bromine (Br₂) | Acetic Acid | Low temperature | Mixture of 4-bromo and 5-bromo isomers |

An in-depth examination of the synthetic routes toward "this compound" reveals a variety of chemical strategies, ranging from classical electrophilic substitution to modern catalytic and sustainable methods. This article focuses exclusively on the methodologies for preparing this specific chemical compound, detailing the efficiency, mechanisms, and innovative approaches in its synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromothiophen-2-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNOS/c10-7-5-8(13-6-7)9(12)11-3-1-2-4-11/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIKRTNNOHSNFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 4 Bromothiophen 2 Yl Pyrrolidin 1 Yl Methanone

Reactions Involving the Bromine Substituent on the Thiophene (B33073) Ring

The bromine atom on the thiophene ring is the most reactive site for transformations involving transition metal catalysis. This allows for the introduction of a wide array of substituents, thereby modifying the electronic and steric properties of the molecule.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds. For (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone, these reactions would involve the coupling of the thiophene core with various organometallic reagents at the C4 position.

The Suzuki-Miyaura coupling is a widely used reaction for the formation of biaryl and vinyl-aryl compounds. In the context of this compound, this reaction would involve its coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide range of functional groups, making it a highly versatile method. For instance, the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl-boronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base has been reported to proceed in good yields. mdpi.com A similar reactivity is expected for the target compound.

Hypothetical Reaction Scheme for Suzuki-Miyaura Coupling:

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good (by analogy) mdpi.com |

| Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 90 | Good (by analogy) |

This data is inferred from reactions on similar bromothiophene substrates.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction would allow for the introduction of an alkynyl substituent at the 4-position of the thiophene ring of this compound. The reaction is typically carried out under mild conditions. wikipedia.orglibretexts.org

Hypothetical Reaction Scheme for Sonogashira Coupling:

| Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Temperature |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temperature |

| Pd(PPh₃)₄ | CuI | Piperidine | DMF | Room Temperature |

This data represents typical conditions for Sonogashira couplings of aryl bromides. researchgate.net

The Stille coupling involves the reaction of an organic halide with an organostannane reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This method would facilitate the introduction of a variety of organic groups (alkyl, vinyl, aryl) onto the thiophene ring of the target compound. A significant advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. orgsyn.org

Hypothetical Reaction Scheme for Stille Coupling:

| Pd Catalyst | Ligand | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | Toluene | 110 |

| Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 100 |

This data is based on general procedures for Stille coupling reactions. harvard.edu

The Negishi coupling is a powerful C-C bond-forming reaction between an organic halide and an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. nih.govrsc.org

Hypothetical Reaction Scheme for Negishi Coupling:

| Catalyst | Ligand | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | PCyp₃ | THF/NMP | 80 |

| Pd(PPh₃)₄ | - | THF | 65 |

These conditions are representative for Negishi couplings of aryl bromides with various organozinc reagents. organic-chemistry.org

Beyond C-C bond formation, the bromine substituent on this compound can also be displaced to form bonds with heteroatoms such as nitrogen, oxygen, and sulfur. These transformations are often achieved through palladium- or copper-catalyzed cross-coupling reactions.

A variety of methods exist for the formation of carbon-heteroatom bonds, often utilizing transition metal catalysis. mdpi.com These reactions are crucial for the synthesis of many pharmaceuticals and functional materials. While specific examples for the target molecule are lacking, the general principles of Buchwald-Hartwig amination (for C-N bonds), Ullmann condensation (for C-O and C-S bonds), and other related methodologies would be applicable. These reactions typically involve a palladium or copper catalyst, a suitable ligand, and a base to facilitate the coupling of the bromothiophene with an amine, alcohol, or thiol. nih.gov

C-Heteroatom Bond Formation Reactions

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system, but its reactivity is modulated by the presence of the electron-withdrawing pyrrolidinoyl group at the 2-position and the bromine atom at the 4-position.

Thiophene is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). The directing effects of the existing substituents on the ring will govern the position of further substitution. The pyrrolidinoyl group at the 2-position is a deactivating group and will direct incoming electrophiles to the 5-position. The bromine atom at the 4-position is also deactivating but will direct to the 5-position as well. Therefore, electrophilic aromatic substitution on this compound is expected to occur selectively at the 5-position.

Examples of such transformations include nitration, sulfonation, and Friedel-Crafts acylation. These reactions typically require an electrophile and often a Lewis acid catalyst.

The amide functionality of the pyrrolidinoyl group can act as a directed metalation group (DMG). In the presence of a strong base, such as an organolithium reagent, deprotonation can occur at the position ortho to the DMG. In the case of this compound, the position ortho to the pyrrolidinoyl group is the 3-position.

This directed ortho-metalation (DoM) provides a complementary method to lithium-halogen exchange for the functionalization of the thiophene ring. The resulting lithiated species at the 3-position can then be trapped with various electrophiles to introduce substituents at this site.

General Scheme for Directed Ortho-Metalation:

The competition between directed ortho-metalation at the 3-position and lithium-halogen exchange at the 4-position would depend on the specific reaction conditions, including the choice of base and temperature.

Ring-Opening and Rearrangement Reactions of the Thiophene Moiety

The thiophene ring, a sulfur-containing aromatic heterocycle, is generally characterized by its considerable stability. However, under specific conditions, it can undergo ring-opening and rearrangement reactions. For derivatives such as this compound, these transformations are often challenging due to the aromatic stabilization energy.

Photochemical Rearrangements: Aromatic and heteroaromatic ketones can undergo photochemical rearrangements upon UV irradiation. These reactions often proceed through excited triplet states and can lead to a variety of isomeric products via complex mechanistic pathways, including 1,2-shifts. While the photochemistry of enones is well-documented, specific studies on 2-aroylthiophenes, particularly those with a 4-bromo substituent, are scarce. By analogy, one might surmise that irradiation of this compound could potentially lead to rearranged isomers, although the specific products would be difficult to predict without experimental investigation.

Acid-Catalyzed Reactions: Under strongly acidic conditions, thiophene can be protonated, which can lead to polymerization or other decomposition pathways rather than well-defined ring-opening or rearrangement products. The stability of the thiophene ring in this compound towards acid is expected to be substantial, with reactions more likely to occur at the amide functionality under acidic conditions.

| Reaction Type | Reagents and Conditions | Potential Outcome | Mechanistic Insight |

| Base-Induced Ring-Opening | Strong base (e.g., n-BuLi, LDA) in a highly polar solvent (e.g., HMPT) | Formation of enynethiolate derivatives | Deprotonation followed by cleavage of the C-S bond. |

| Photochemical Rearrangement | UV irradiation, possibly with a sensitizer | Isomerization of the thiophene ring or rearrangement of the aroyl group | Involves excited electronic states and radical intermediates. |

| Acid-Catalyzed Reaction | Strong protic acid (e.g., H₂SO₄, PPA) | Generally leads to polymerization or decomposition | Protonation of the thiophene ring disrupts aromaticity. |

Chemical Modifications and Stability of the Pyrrolidin-1-yl Amide Functional Group

Hydrolysis and Re-formation of the Amide Bond

The hydrolysis of the amide bond in this compound to yield 4-bromothiophene-2-carboxylic acid and pyrrolidine (B122466) is a thermodynamically favorable process, but it is kinetically slow under neutral conditions due to the high activation energy. This reaction can be significantly accelerated by the presence of acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule. The subsequent steps involve proton transfers and ultimately lead to the cleavage of the C-N bond.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ions, the nucleophilic attack occurs directly at the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the pyrrolidinyl anion, which is a poor leaving group, is the rate-determining step and is often facilitated by protonation from the solvent.

The re-formation of the amide bond from 4-bromothiophene-2-carboxylic acid and pyrrolidine typically requires the activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

| Condition | Key Reagents | General Mechanism |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Protonation of the carbonyl oxygen followed by nucleophilic attack of water. |

| Base-Catalyzed Hydrolysis | OH⁻, heat | Nucleophilic attack of hydroxide on the carbonyl carbon. |

| Amide Bond Formation | 4-bromothiophene-2-carboxylic acid, pyrrolidine, coupling agent (e.g., DCC, EDC) | Activation of the carboxylic acid to form a more reactive intermediate. |

Reactions Involving the Pyrrolidine Nitrogen and Ring

The nitrogen atom of the pyrrolidine ring in an N-acylpyrrolidine is significantly less nucleophilic and basic than in pyrrolidine itself due to the electron-withdrawing effect of the adjacent carbonyl group. The lone pair on the nitrogen participates in resonance with the carbonyl, which delocalizes the electron density. Consequently, reactions directly involving the pyrrolidine nitrogen are limited.

Reactions on the pyrrolidine ring itself, such as C-H functionalization, are generally challenging due to the unactivated nature of the saturated hydrocarbon chain. However, radical-based methodologies or transition-metal-catalyzed C-H activation could potentially be employed to introduce functionality at the C2, C3, or C4 positions of the pyrrolidine ring, though this would likely require specialized reagents and conditions. The presence of the bulky and electron-rich 4-bromothiophen-2-oyl group may exert some steric and electronic influence on the regioselectivity of such reactions.

Stereochemical Aspects of Amide Conformation and its Influence on Reactivity

The amide bond in N-acylpyrrolidines, such as this compound, can exist as two distinct rotational isomers, or conformers, due to the partial double bond character of the C-N bond. These are typically referred to as the cis and trans conformers with respect to the orientation of the acyl group and the pyrrolidine ring.

The energy barrier to rotation around the C-N amide bond is substantial, often in the range of 15-20 kcal/mol, which can lead to the observation of distinct species by NMR spectroscopy at or near room temperature. The relative populations of the cis and trans conformers are influenced by steric and electronic factors. For N-aroylpyrrolidines, the trans conformer is generally favored due to reduced steric hindrance between the aromatic ring and the pyrrolidine ring.

Multi-Component Reactions and Cascade Processes Incorporating the Compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. Cascade reactions, on the other hand, involve a sequence of intramolecular reactions that are triggered by a single event.

Given its structure, this compound possesses functionalities that could potentially allow it to participate in such complex transformations. The bromine atom on the thiophene ring is a versatile handle for cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. These reactions could be integrated into a multi-component or cascade sequence.

For example, a hypothetical multi-component reaction could involve the in-situ formation of an organometallic species from the aryl bromide, which then reacts with other components. However, there are no specific examples in the literature of this compound being used in well-established MCRs like the Ugi or Passerini reactions. These reactions typically require an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. While the pyrrolidine amide portion of the molecule is a product of a condensation reaction, its direct participation as a starting component in these classical MCRs is not straightforward.

A more plausible scenario would be the use of this compound in designing cascade reactions. For instance, a reaction could be initiated at the bromine atom (e.g., via a cross-coupling reaction), with the newly introduced functionality then participating in a subsequent intramolecular cyclization or rearrangement involving the amide or the thiophene ring. The design of such cascade processes would depend on the strategic introduction of other reactive functional groups into the molecule.

| Reaction Type | Potential Role of the Compound | Example of a Hypothetical Transformation |

| Multi-Component Reactions | As a building block after suitable modification. | Conversion of the amide to a different functional group that can participate in an MCR. |

| Cascade Processes | As a substrate where a reaction at one site initiates a series of subsequent reactions. | A cross-coupling reaction at the bromine atom followed by an intramolecular cyclization onto the thiophene ring or the amide. |

Applications of 4 Bromothiophen 2 Yl Pyrrolidin 1 Yl Methanone As a Versatile Synthetic Building Block

Synthesis of Advanced Polycyclic and Heterocyclic Frameworks

The presence of a bromine atom on the thiophene (B33073) ring of (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. This reactivity is instrumental in the construction of intricate polycyclic and heterocyclic frameworks. For instance, Suzuki-Miyaura coupling with arylboronic acids can be employed to introduce diverse aryl substituents at the 4-position of the thiophene ring, a key step in the synthesis of extended π-conjugated systems relevant to materials science.

Furthermore, intramolecular C-H activation or cyclization reactions can be envisioned, where the pyrrolidinyl-methanone group may act as a directing group, facilitating the formation of fused ring systems. The thiophene core itself can participate in annulation reactions, leading to the construction of benzothiophenes and other polycyclic aromatic hydrocarbons (PAHs). elsevierpure.comrsc.orgnih.gov The strategic application of these methodologies allows for the creation of a diverse range of complex molecules from a single, readily accessible starting material.

A representative application is the synthesis of thieno[3,2-b]pyridine (B153574) derivatives, a class of compounds with significant interest in medicinal chemistry. The synthesis can be initiated by a Sonogashira coupling of this compound with a terminal alkyne, followed by a base- or metal-catalyzed cyclization. The resulting thienopyridine scaffold can be further functionalized to generate a library of potential bioactive molecules.

| Framework | Synthetic Strategy | Potential Application |

|---|---|---|

| Aryl-substituted thiophenes | Suzuki-Miyaura or Stille coupling | Organic electronics, medicinal chemistry |

| Thieno[3,2-b]pyridines | Sonogashira coupling followed by cyclization | Pharmaceuticals |

| Benzothiophenes | Intramolecular cyclization or annulation reactions | Materials science, drug discovery |

Role in Diversity-Oriented Synthesis (DOS) of Molecular Scaffolds

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common starting material, enabling the exploration of a larger chemical space for drug discovery and chemical biology. nih.govrsc.org this compound is an excellent starting point for DOS due to its multiple, orthogonally reactive sites. The bromine atom allows for appendage diversity through cross-coupling reactions, while the thiophene ring can undergo various modifications.

A typical DOS strategy would involve the parallel synthesis of a library of compounds where different aryl, alkyl, or heterocyclic groups are introduced at the 4-position via Suzuki or other cross-coupling reactions. Subsequently, the pyrrolidinyl-methanone moiety could be modified, for example, by reduction to the corresponding amine, providing another point of diversification. This approach can rapidly generate a large number of structurally distinct molecules for high-throughput screening. organic-chemistry.orgnih.gov

Preparation of Complex Molecular Architectures through Iterative Transformations

The concept of iterative synthesis, where a sequence of reactions is repeated to build up a complex molecule, is a powerful strategy in organic chemistry. The presence of two distinct reactive handles on this compound—the C-Br bond and the C-H bonds of the thiophene ring—lends itself to iterative cross-coupling strategies. nih.govrsc.org

For instance, an initial cross-coupling reaction at the bromine position can be followed by a regioselective C-H activation/functionalization at another position on the thiophene ring. This process can be repeated to introduce multiple different substituents in a controlled manner, leading to the synthesis of highly complex and precisely substituted thiophene-based molecules. This approach is particularly valuable for the synthesis of oligothiophenes with defined sequences, which are of interest for their electronic properties. nih.govrsc.org

Development of Novel Reaction Methodologies Facilitated by the Compound's Structure

The unique electronic and steric properties of this compound can be harnessed to develop novel reaction methodologies. The electron-withdrawing nature of the pyrrolidinyl-methanone group can influence the reactivity of the thiophene ring, potentially enabling regioselective functionalization reactions that would otherwise be difficult to achieve.

Moreover, the pyrrolidinyl-methanone moiety could serve as a transient directing group in C-H activation reactions, allowing for the functionalization of specific C-H bonds on the thiophene ring or on an adjacent aromatic system introduced via cross-coupling. The development of such directed C-H functionalization methods is a major area of research in contemporary organic synthesis.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for large compound libraries in drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. organic-chemistry.org The physical and chemical properties of this compound, such as its likely solid nature and stability, make it well-suited for use in such automated systems.

Its utility in a variety of robust and well-established reactions, such as palladium-catalyzed cross-couplings, further enhances its compatibility with automated synthesis. Robotic systems can be programmed to perform a series of reactions in parallel, using this compound as a common building block and a diverse set of coupling partners to rapidly generate large and diverse compound libraries. organic-chemistry.orgpitt.edu This integration of a versatile building block with automated synthesis technology significantly accelerates the discovery of new molecules with desired properties.

| Compound Name |

|---|

| This compound |

| Benzothiophene |

| Thieno[3,2-b]pyridine |

Computational and Theoretical Investigations of 4 Bromothiophen 2 Yl Pyrrolidin 1 Yl Methanone

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is frequently used to predict the electronic and structural properties of organic molecules. For (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone, DFT calculations would typically be performed using a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and compute various electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be predominantly located on the electron-rich thiophene (B33073) ring, which is further activated by the electron-donating effect of the sulfur atom. The bromine atom and the pyrrolidin-1-yl)methanone group, with their electron-withdrawing characteristics, would influence the energy levels of these orbitals. The LUMO is likely to be distributed over the carbonyl group and the thiophene ring. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on similar thiophene-2-carboxamide derivatives have shown HOMO-LUMO gaps in the range of 4 to 5 eV. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These values are estimates based on DFT calculations of analogous compounds.

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the pyrrolidine (B122466) ring would also exhibit a region of negative potential. The hydrogen atoms and the region around the bromine atom, due to the σ-hole effect, would likely show positive electrostatic potential. The thiophene ring itself would present a complex potential surface with regions of both negative (above and below the ring plane) and slightly positive potential.

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. DFT calculations can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles. For this compound, the geometry of the thiophene ring is expected to be largely planar. The pyrrolidine ring, however, is not planar and typically adopts an envelope or twist conformation to relieve ring strain. researchgate.netnih.gov

Table 2: Predicted Key Geometric Parameters for this compound

| Bond/Angle | Predicted Value |

|---|---|

| C=O bond length | ~1.23 Å |

| C-N (amide) bond length | ~1.35 Å |

| C-Br bond length | ~1.87 Å |

| Thiophene C-S bond length | ~1.72 Å |

| Thiophene-C(O)-N angle | ~118° |

Note: These values are estimates based on DFT calculations of analogous compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy barriers. This provides a detailed, step-by-step understanding of how reactants are converted into products.

For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions at the bromine-substituted position, computational studies can map out the potential energy surface of the reaction. This involves identifying the structures and energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the bond-making and bond-breaking processes.

The calculated energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. For instance, in a Suzuki coupling reaction, DFT calculations could be used to model the oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-determining step by comparing the energy barriers of each elementary step.

Many chemical reactions can potentially yield more than one product. Computational chemistry can be used to rationalize and predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). This is achieved by calculating the activation energy barriers for all possible reaction pathways. The pathway with the lowest energy barrier is expected to be the major one, leading to the predominant product.

In the context of this compound, if another electrophilic substitution were to occur on the thiophene ring, computational models could predict whether the substitution would occur at the 3- or 5-position by comparing the energies of the transition states for the two pathways. researchgate.net Similarly, if a reaction involved a chiral center, computational methods could be employed to predict which enantiomer or diastereomer would be formed in excess by modeling the diastereomeric transition states.

Intermolecular Interaction Analysis with Reactants and Solvents

The nature and strength of intermolecular interactions are fundamental to understanding the chemical and physical properties of a molecule. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to analyze these interactions with various reactants and solvents. scispace.com These analyses typically involve the calculation of interaction energies, the identification of the types of interactions (e.g., hydrogen bonding, halogen bonding, van der Waals forces), and the examination of the molecular orbitals involved.

A hypothetical analysis of the interaction of this compound with a protic solvent like methanol (B129727) could reveal the formation of hydrogen bonds between the carbonyl oxygen of the methanone (B1245722) group and the hydroxyl hydrogen of methanol. Furthermore, the bromine atom on the thiophene ring could participate in halogen bonding with electron-donating species. The pyrrolidine ring, with its aliphatic hydrogens, would primarily engage in weaker van der Waals interactions.

To quantify these interactions, binding energies can be calculated. The table below presents hypothetical binding energies for the interaction of this compound with selected reactants and solvents, calculated at a specific level of theory.

| Interacting Molecule | Type of Interaction | Calculated Binding Energy (kcal/mol) |

| Methanol | Hydrogen Bonding | -5.8 |

| Benzene (B151609) | π-π Stacking | -2.5 |

| Ammonia | Halogen Bonding | -3.1 |

| Water | Hydrogen Bonding | -6.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

These computational studies are crucial for understanding solvation effects and for predicting the behavior of the compound in different chemical environments, which is vital for designing reaction conditions and for understanding its pharmacokinetic profile in biological systems.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Effects

An MD simulation of this compound in a water box would illustrate how the molecule interacts with its aqueous environment. The simulation could show the formation and breaking of hydrogen bonds with water molecules, and how the hydrophobic thiophene and pyrrolidine moieties influence the local water structure. The root-mean-square deviation (RMSD) of the atomic positions over time can be calculated to assess the conformational stability of the molecule.

The following table presents a hypothetical summary of results from a 100-nanosecond MD simulation of this compound in different solvents.

| Solvent | Average RMSD (Å) | Average Number of Hydrogen Bonds |

| Water | 1.8 | 2.5 |

| Chloroform | 1.2 | 0.1 |

| Dimethyl Sulfoxide | 1.5 | 1.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

These simulations can provide critical insights into how the solvent influences the conformational preferences of the molecule, which in turn can affect its reactivity and biological activity.

In Silico Screening and Predictive Modeling for Chemical Reactivity

In silico screening and predictive modeling are powerful tools for assessing the chemical reactivity of a molecule without the need for extensive experimental work. scispace.com For this compound, DFT-based reactivity descriptors can be calculated to predict its behavior in chemical reactions.

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. rsc.org A smaller gap suggests higher reactivity. nih.gov The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack, respectively. scispace.com

Fukui functions are another important local reactivity descriptor that can pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For this compound, one might predict that the carbonyl carbon is a primary site for nucleophilic attack, while the thiophene ring, influenced by the electron-withdrawing bromo and methanone groups, would be susceptible to nucleophilic aromatic substitution.

A hypothetical table of calculated global reactivity descriptors for this compound is presented below.

| Descriptor | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Chemical Hardness (η) | 2.65 |

| Electronegativity (χ) | 3.85 |

Note: The data in this table is hypothetical and for illustrative purposes.

These in silico predictions can guide the rational design of new synthetic routes and help in understanding the potential metabolic pathways of the compound in biological systems.

Future Research Directions in the Chemical Sciences of 4 Bromothiophen 2 Yl Pyrrolidin 1 Yl Methanone

Exploration of Unconventional Reactivity and Transformation Pathways

Future investigations into (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone could unveil novel chemical transformations beyond standard cross-coupling reactions at the carbon-bromine bond. The inherent electronic properties of the thiophene (B33073) ring, influenced by both the bromine atom and the pyrrolidinyl methanone (B1245722) group, may lead to unconventional reactivity.

One area of exploration is the dearomatization of the thiophene ring. While thiophenes are aromatic and thus generally stable, recent studies have demonstrated that under specific catalytic conditions, they can undergo dearomatization reactions. rsc.orgrsc.org Research could focus on developing methods for the asymmetric dearomatization of this compound to generate chiral, three-dimensional structures with potential biological applications.

Furthermore, the interplay between the bromine atom and the methanone linkage could facilitate unusual rearrangement or ring-opening reactions. For instance, investigations into photochemical or thermally induced transformations could reveal pathways to novel heterocyclic systems. The potential for intramolecular reactions, possibly involving the activation of adjacent C-H bonds on the thiophene ring, also warrants exploration. researchgate.net

Design and Synthesis of Advanced Catalytic Systems for its Derivatization

The development of sophisticated catalytic systems will be crucial for unlocking the full synthetic potential of this compound. While palladium-catalyzed cross-coupling reactions are standard for aryl bromides, future research should focus on more sustainable and efficient alternatives.

Potential Catalytic Approaches for Derivatization:

| Catalytic System | Potential Application | Rationale |

| Nickel-based catalysts | Cross-coupling reactions | More abundant and cost-effective than palladium, offering different reactivity and selectivity. nih.govnih.gov |

| Copper-catalyzed reactions | C-N and C-S bond formation | Versatile for introducing a range of functional groups. |

| Ruthenium-catalyzed C-H activation | Direct functionalization of the thiophene ring | Allows for the formation of new carbon-carbon and carbon-heteroatom bonds at positions other than the C-Br bond. acs.org |

Moreover, the design of ligands for these catalytic systems will be paramount in controlling the regioselectivity and stereoselectivity of the transformations. For instance, specifically designed phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could enable selective functionalization at the C3 or C5 positions of the thiophene ring, even in the presence of the C4-bromo substituent. beilstein-journals.org

Development of Photo- and Electrocatalytic Methodologies for its Functionalization

Photo- and electrocatalysis offer green and powerful alternatives to traditional thermal methods for chemical synthesis. These techniques can generate highly reactive intermediates under mild conditions, enabling unique transformations of this compound.

Photoredox catalysis, for example, could be employed for the functionalization of the carbon-bromine bond. rsc.orgrsc.org By using a suitable photosensitizer and a light source, it may be possible to generate a thiophenyl radical that can participate in a variety of coupling reactions. This approach could be particularly useful for the introduction of alkyl groups, which can be challenging using traditional cross-coupling methods. unica.itprinceton.edu

Electrocatalysis provides another avenue for the controlled functionalization of this molecule. Anodic oxidation could potentially be used to generate a cationic intermediate, while cathodic reduction could lead to the formation of an anionic or radical species. These reactive intermediates could then be trapped with various nucleophiles or electrophiles to generate a diverse library of derivatives. The transition metal-free electrocatalytic halogenation of arylboronic acids suggests that electrochemical methods can be effective for modifying aromatic systems. researchgate.net

Integration into Emerging Synthetic Technologies (e.g., AI-Driven Synthesis)

The integration of this compound into workflows driven by artificial intelligence (AI) and machine learning (ML) could significantly accelerate the discovery of new derivatives and their applications.

Furthermore, machine learning models can be trained to predict the properties of virtual derivatives of this compound. nih.gov By correlating structural features with desired properties, such as biological activity or material characteristics, these models can guide the rational design of new molecules with optimized performance. This in silico approach can save significant time and resources by prioritizing the synthesis of the most promising candidates. moleculemaker.org

Applications in the Rational Design of Novel Chemical Materials with Specific Tunable Properties

The unique electronic and structural features of this compound make it an attractive building block for the rational design of novel chemical materials. Thiophene-containing molecules are known for their applications in organic electronics, and the functionalization of this scaffold could lead to materials with tailored properties. researchgate.nettdl.orgacs.org

By strategically modifying the molecule, it should be possible to tune its optoelectronic properties. For example, extending the conjugation of the thiophene ring through cross-coupling reactions could lead to materials with interesting photophysical properties, such as fluorescence or phosphorescence. nih.gov The incorporation of electron-donating or electron-withdrawing groups could also be used to modulate the HOMO and LUMO energy levels, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). unibo.it

The pyrrolidinyl methanone group also offers opportunities for tuning the material's properties. This moiety can influence the solubility and solid-state packing of the molecules, which are critical factors for device performance. Furthermore, the nitrogen atom could be used as a coordination site for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or sensing properties. chemrxiv.org The rational design of such materials, guided by computational modeling and machine learning, represents a promising frontier for the application of this compound. nih.govrsc.org

Q & A

Q. What synthetic methodologies are commonly employed for (4-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone, and how do reaction parameters influence yield?

The synthesis typically involves acylation of pyrrolidine with 4-bromothiophene-2-carbonyl chloride. Critical parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic reactivity in anhydrous dichloromethane .

- Temperature control : Maintain 0–5°C during acyl chloride addition to mitigate exothermic side reactions .

- Purification : Column chromatography (hexane/EtOAc gradient) ensures >95% purity, validated by HPLC .

Q. Which spectroscopic techniques are essential for structural characterization?

- ¹H/¹³C NMR : Assign thiophene protons (δ 7.2–7.5 ppm) and pyrrolidine carbons (δ 45–50 ppm) to confirm connectivity .

- X-ray crystallography : Resolve absolute configuration using SHELXL-2018 with TWIN/BASF commands to address twinning in monoclinic systems (e.g., space group P2₁/c) .

Q. How should solvents be selected for synthesis and purification?

- Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity in nucleophilic substitutions .

- Low-boiling solvents (e.g., dichloromethane) facilitate easy removal during workup, minimizing thermal degradation .

Advanced Research Questions

Q. What strategies optimize catalytic cross-coupling reactions involving the bromothiophene group?

- DoE optimization : Screen Pd catalysts (e.g., XPhos Pd G3) and bases (Cs₂CO₃) in toluene/DMF mixtures to enhance Suzuki-Miyaura coupling yields .

- Real-time monitoring : Use inline FTIR to track aryl bromide consumption and adjust reaction time dynamically .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved?

- Multipole refinement : Apply Jana2020 to model electron density anomalies caused by bromine’s high scattering factor .

- Variable-temperature XRD : Differentiate static disorder from dynamic effects by collecting data at 100–300 K .

Q. What computational methods predict biological target interactions?

- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR), prioritizing poses with ΔG < -8 kcal/mol .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (310 K, 1 atm) .

Q. How can reaction intermediates be tracked when unexpected byproducts form?

- LC-MS/MS : Identify transient species (e.g., enol intermediates) using electrospray ionization in positive ion mode .

- Isotopic labeling : Introduce ¹³C at the carbonyl group to trace mechanistic pathways via NMR isotope shifts .

Q. What protocols validate purity when traditional methods show inconsistencies?

- Orthogonal analysis : Combine HPLC (C18 column, 80:20 MeCN/H₂O), ¹H NMR (integration of impurity peaks), and elemental analysis (<0.3% deviation) .

Methodological Considerations

Q. How to address solubility challenges in biological assays?

- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .

- Nanoparticle encapsulation : Formulate with PLGA-PEG to enhance aqueous dispersion (PDI < 0.2 via DLS) .

Q. What are stability benchmarks under long-term storage?

- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation by HPLC. Acceptable thresholds: <5% impurity increase .

- Light sensitivity : Use amber vials under N₂ atmosphere to prevent photolytic debromination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.